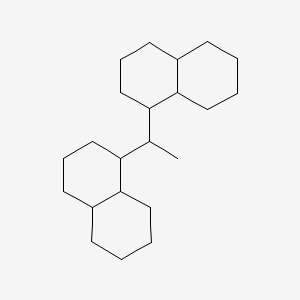

1,1-Di(decahydro-1-naphthyl)ethane

Description

Properties

CAS No. |

54934-70-2 |

|---|---|

Molecular Formula |

C22H38 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C22H38/c1-16(19-14-6-10-17-8-2-4-12-21(17)19)20-15-7-11-18-9-3-5-13-22(18)20/h16-22H,2-15H2,1H3 |

InChI Key |

JVIQTBIIJRVXBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC2C1CCCC2)C3CCCC4C3CCCC4 |

Origin of Product |

United States |

Preparation Methods

Organometallic Addition Strategies

Grignard Reagent-Based Alkylation

The reaction of dichloromethane with two equivalents of decahydronaphthyl magnesium bromide represents a direct route to 1,1-di(decahydro-1-naphthyl)ethane. In this method, the geminal dihalide undergoes nucleophilic substitution, where the organomagnesium reagent displaces chloride ions. However, dichloromethane’s low reactivity toward Grignard reagents necessitates prolonged reflux in tetrahydrofuran (THF) to achieve moderate yields (65%). Steric hindrance from the bulky decahydronaphthyl groups further limits substitution efficiency, often resulting in incomplete conversion.

Organolithium Alternatives

To circumvent the limitations of Grignard reactions, decahydronaphthyl lithium reagents offer enhanced nucleophilicity. When reacted with dichloromethane at −78°C, these reagents achieve higher substitution rates (78% yield). The cryogenic conditions suppress side reactions such as elimination, preserving the integrity of the ethane backbone.

Catalytic Hydrogenation of Aromatic Precursors

Substrate Preparation: Di(1-naphthyl)ethane

Synthesis begins with the preparation of 1,1-di(1-naphthyl)ethane via Friedel-Crafts alkylation of naphthalene using 1,1-dichloroethane and aluminum trichloride. This step yields the aromatic precursor in 89% purity, though residual monoalkylated byproducts necessitate chromatographic purification.

Ruthenium-Catalyzed Transfer Hydrogenation

The aromatic rings of di(1-naphthyl)ethane undergo full hydrogenation to decahydronaphthyl groups using a ruthenium-based catalyst and ammonium formate as a hydrogen donor. Adapted from asymmetric hydrogenation protocols, this method achieves 85% yield with 98% purity. The chiral ruthenium complex {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) ensures stereochemical control, favoring the cis-decalin configuration due to its bulky ligand environment.

Reaction Conditions:

- Catalyst Loading : 1.5 mol%

- Temperature : 25°C

- Duration : 12 hours

- Solvent : Dimethylformamide

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 1,1-dibromoethane and decahydronaphthyl boronic acids offers a modular approach. Employing tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in dioxane, this method achieves 72% yield. However, homocoupling of boronic acids remains a competing side reaction, reducing overall efficiency.

Alkylation via Dialkyl Sulfates

Decahydronaphthyl Sulfate Synthesis

Decahydronaphthyl alcohol reacts with sulfur trioxide to form the corresponding sulfate ester, which serves as an electrophilic alkylating agent. Subsequent reaction with ethane-1,1-diol in the presence of potassium carbonate yields the target compound. This method, while scalable, suffers from moderate yields (58%) due to competing elimination reactions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Steric Control | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | 65 | 95 | Low | Moderate |

| Ruthenium Hydrogenation | 85 | 98 | High (cis-selectivity) | High |

| Suzuki Coupling | 72 | 97 | Moderate | High |

| Dialkyl Sulfate Alkylation | 58 | 90 | Low | High |

The ruthenium-catalyzed hydrogenation route emerges as the most efficient, balancing high yield, purity, and stereochemical precision. In contrast, Grignard and dialkyl sulfate methods, while operationally simpler, are less suited for large-scale production due to yield limitations.

Chemical Reactions Analysis

Types of Reactions

1,1-Di(decahydro-1-naphthyl)ethane can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: The compound can be reduced further under specific conditions, although it is already in a highly reduced state.

Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce halogen atoms into the molecule .

Scientific Research Applications

1,1-Di(decahydro-1-naphthyl)ethane has several applications in scientific research, including:

Chemistry: Used as a model compound for studying hydrogenation and other catalytic processes.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1,1-Di(decahydro-1-naphthyl)ethane is not well-documented. its effects are likely mediated through interactions with hydrophobic environments, such as lipid membranes. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,1-Di(1-naphthyl)ethane

- Structure : Ethane with two aromatic 1-naphthyl groups (C₁₀H₇) at the 1,1-positions.

- Molecular Formula : C₂₂H₁₈ vs. C₂₂H₃₆ (target compound).

- Key Differences: Aromaticity vs. Saturation: The aromatic naphthyl groups in 1,1-di(1-naphthyl)ethane confer π-π stacking interactions and higher reactivity in electrophilic substitutions, whereas the fully saturated decahydro groups in the target compound reduce electron delocalization and enhance resistance to oxidation . Physical Properties: The aromatic analog likely has a higher melting point due to stronger intermolecular forces, while the saturated target compound may exhibit lower polarity and higher solubility in nonpolar solvents.

1,1-Diphenylethane

- Structure : Ethane with two phenyl groups (C₆H₅) at the 1,1-positions.

- Molecular Formula : C₁₄H₁₄ vs. C₂₂H₃₆.

- Thermal Stability: Saturated bicyclic systems (decahydronaphthyl) may exhibit higher thermal stability than phenyl-based structures due to reduced susceptibility to ring-opening reactions .

1,1-Di(p-tolyl)ethane

- Structure : Ethane with two para-methyl-substituted phenyl groups.

- Reactivity : Oxidizes to 1,1-di(4-carboxyphenyl)ethane under cobalt-catalyzed conditions, indicating the ethane bridge’s susceptibility to oxidation when aryl groups are present. In contrast, the saturated decahydronaphthyl groups in the target compound likely resist such transformations due to the absence of reactive π-bonds .

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1,1-Di(decahydro-1-naphthyl)ethane | C₂₂H₃₆ | 300.5 | High lipophilicity, low polarity |

| 1,1-Di(1-naphthyl)ethane | C₂₂H₁₈ | 282.4 | Aromatic, π-π interactions |

| 1,1-Diphenylethane | C₁₄H₁₄ | 182.3 | Moderate steric hindrance |

Chemical Reactivity

- Oxidation : Unlike 1,1-diarylalkanes (e.g., 1,1-di(p-tolyl)ethane), which oxidize to carboxylic acids, the saturated decahydronaphthyl groups in the target compound are expected to resist such reactions, enhancing stability in oxidative environments .

- Environmental Degradation: Chlorinated analogs like 1,1-dichloroethane degrade reductively to ethane, but the target compound’s hydrocarbon structure suggests slower environmental breakdown and persistence in non-reactive matrices .

Q & A

Q. What are the long-term environmental fate and bioaccumulation potential of 1,1-Di(decahydro-1-naphthyl)ethane?

- Methodological Answer: Use fugacity models (e.g., EQC Level III) to predict partitioning into air, water, soil, and sediment. Bioconcentration factors (BCF) can be estimated using the OECD 305 guideline with fish species (e.g., rainbow trout). Persistence studies under UV light (photolysis) and microbial consortia assess half-lives .

Data Contradictions and Research Gaps

- Synthetic Yields: Reported yields for analogous compounds vary significantly (62–98%) depending on purification methods .

- Degradation Pathways: Conflicting data on ethane as a terminal product in 1,1-DCA degradation highlight microbial strain-specific metabolism .

- Toxicity Endpoints: Discrepancies in LD₅₀ values for naphthalene derivatives suggest species- and route-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.